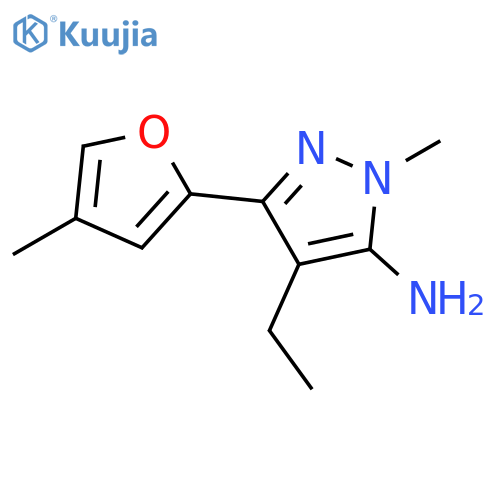Cas no 2138546-56-0 (4-ethyl-1-methyl-3-(4-methylfuran-2-yl)-1H-pyrazol-5-amine)

2138546-56-0 structure
商品名:4-ethyl-1-methyl-3-(4-methylfuran-2-yl)-1H-pyrazol-5-amine
4-ethyl-1-methyl-3-(4-methylfuran-2-yl)-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- EN300-1152639
- 4-ethyl-1-methyl-3-(4-methylfuran-2-yl)-1H-pyrazol-5-amine
- 2138546-56-0
-
- インチ: 1S/C11H15N3O/c1-4-8-10(13-14(3)11(8)12)9-5-7(2)6-15-9/h5-6H,4,12H2,1-3H3
- InChIKey: GMWBLSVVQJYLQV-UHFFFAOYSA-N
- ほほえんだ: O1C=C(C)C=C1C1C(CC)=C(N)N(C)N=1
計算された属性
- せいみつぶんしりょう: 205.121512110g/mol
- どういたいしつりょう: 205.121512110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 224
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
4-ethyl-1-methyl-3-(4-methylfuran-2-yl)-1H-pyrazol-5-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1152639-1.0g |
4-ethyl-1-methyl-3-(4-methylfuran-2-yl)-1H-pyrazol-5-amine |
2138546-56-0 | 1g |
$0.0 | 2023-06-09 |
4-ethyl-1-methyl-3-(4-methylfuran-2-yl)-1H-pyrazol-5-amine 関連文献
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
2138546-56-0 (4-ethyl-1-methyl-3-(4-methylfuran-2-yl)-1H-pyrazol-5-amine) 関連製品
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
